

# An In-depth Technical Guide to the Physicochemical Properties of Cinromide

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## Compound of Interest

Compound Name: Cinromide

Cat. No.: B1669065

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## Introduction

**Cinromide**, with the IUPAC name (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide, is an anticonvulsant agent that has garnered research interest due to its specific mechanism of action.<sup>[1][2]</sup> It functions as an inhibitor of the neutral amino acid transporter B<sup>0</sup>AT1 (SLC6A19).<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of **Cinromide**, outlines detailed experimental protocols for their determination, and visualizes key concepts through diagrams to support further research and drug development efforts.

## Physicochemical Properties

A summary of the core physicochemical properties of **Cinromide** is presented in the following tables. It is important to note that while some properties have been experimentally determined, others, such as boiling point, pKa, and logP, are not readily available in the public domain.

### Table 1: General and Chemical Properties of Cinromide

Property	Value	Source(s)
IUPAC Name	(2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide	[2]
Synonyms	trans-3-Bromo-N-ethylcinnamamide, Cinromida, Cinromidum	[1][2]
Chemical Formula	C <sub>11</sub> H <sub>12</sub> BrNO	[1]
Molecular Weight	254.12 g/mol	[1][2]
Appearance	White to off-white crystals	[1]
CAS Number	58473-74-8	[2]

**Table 2: Physical Properties of Cinromide**

Property	Value	Source(s)
Melting Point	89-90 °C	[2]
Boiling Point	Not available	
pKa	Not available	
logP (Octanol-Water Partition Coefficient)	Not available	

**Table 3: Solubility of Cinromide**

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	45 mg/mL (177.08 mM)	[3]
Propylene Glycol	A solution of 50 mg/mL has been prepared.	[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	≥ 2 mg/mL (7.87 mM)	[3]
Water	Not available	
Ethanol	Not available	

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like **Cinromide** are crucial for standardized research. Below are methodologies for key experiments.

### Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.
- Procedure:
  - Ensure the **Cinromide** sample is dry and in a fine powder form.
  - Load the sample into a capillary tube by pressing the open end into the powder. The sample should be compacted to a height of 2-3 mm at the bottom of the tube.
  - Insert the capillary tube into the heating block of the melting point apparatus.
  - If the approximate melting point is known, heat the block rapidly to about 10-15 °C below the expected melting point.

- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][5][6][7][8]
- Purity Assessment: A sharp melting point range (typically 0.5-1.5 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[4]

## Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2]

- Apparatus: Stoppered flasks or vials, an orbital shaker or rotator with temperature control, analytical balance, filtration system (e.g., syringe filters), a suitable analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
  - Add an excess amount of solid **Cinromide** to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, pH-adjusted buffers).[2]
  - Seal the flasks and place them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C).
  - Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the necessary equilibration time.[9]
  - After equilibration, allow the suspensions to settle.
  - Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.
  - Dilute the filtrate appropriately and determine the concentration of dissolved **Cinromide** using a validated analytical method, such as HPLC-UV.

- The determined concentration represents the equilibrium solubility of **Cinromide** in that solvent at the specified temperature.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.<sup>[1]</sup>

- Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.
- Procedure:
  - Calibrate the pH meter using standard buffers.
  - Dissolve a precisely weighed amount of **Cinromide** in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration.
  - Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
  - Titrate the solution by adding small, precise increments of a standardized acid (e.g., HCl) or base (e.g., NaOH) titrant.
  - Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
  - Continue the titration well past the equivalence point.
  - Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.<sup>[1]</sup>

## logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

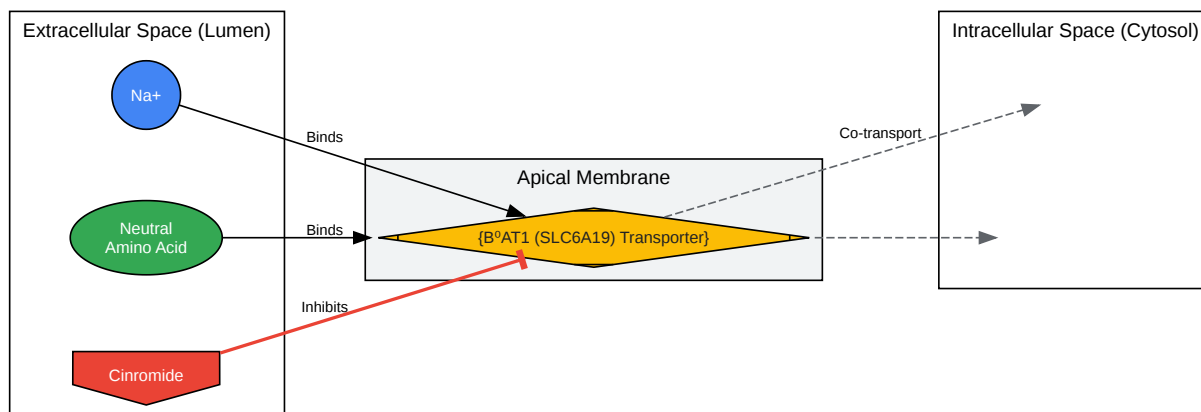
- Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).

- Procedure:
  - Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).
  - Dissolve a known amount of **Cinromide** in either the aqueous or the octanol phase.
  - Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
  - Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).
  - Allow the two phases to separate completely.
  - Determine the concentration of **Cinromide** in both the aqueous and the octanol phases using a suitable analytical method.
  - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
  - The logP is the base-10 logarithm of the partition coefficient (P).

## Visualizations

### Mechanism of Action: Inhibition of B<sup>0</sup>AT1 Transporter

**Cinromide**'s primary mechanism of action is the inhibition of the B<sup>0</sup>AT1 (SLC6A19) transporter, which is responsible for the sodium-dependent co-transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys.

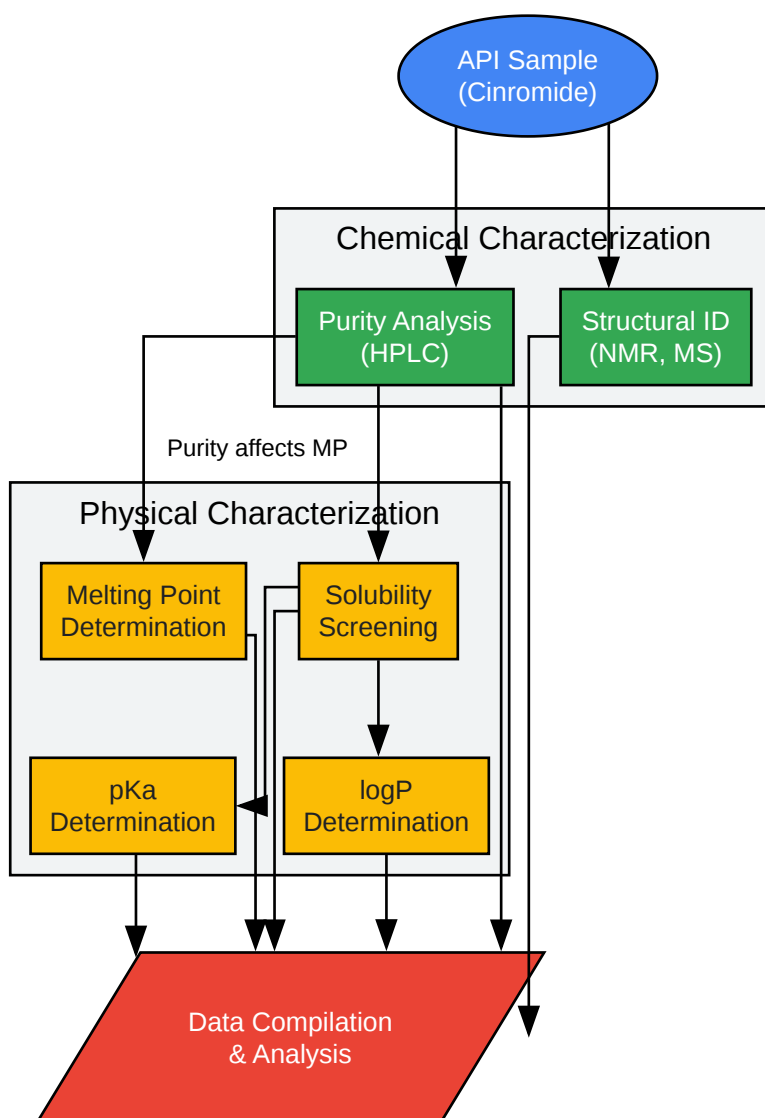


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Caption: Inhibition of the B<sup>0</sup>AT1 transporter by **Cinromide**.

## Experimental Workflow: Physicochemical Characterization

The process of characterizing a new API involves a logical flow of experiments to determine its fundamental properties.



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